molecular formula C7H6Br2S B13252198 2-(2,2-Dibromoethenyl)-3-methylthiophene

2-(2,2-Dibromoethenyl)-3-methylthiophene

Cat. No.: B13252198
M. Wt: 282.00 g/mol
InChI Key: RNEKIRBNAKNHCS-UHFFFAOYSA-N
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Description

2-(2,2-Dibromoethenyl)-3-methylthiophene is an organic compound characterized by the presence of a thiophene ring substituted with a dibromoethenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dibromoethenyl)-3-methylthiophene typically involves the bromination of 3-methylthiophene followed by the introduction of the dibromoethenyl group. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dibromoethenyl)-3-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,2-Dibromoethenyl)-3-methylthiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Dibromoethenyl)-3-methylthiophene involves its interaction with molecular targets such as enzymes and receptors. The dibromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dibromoethenyl)-3-methylthiophene is unique due to its thiophene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the methyl group also influences its physical and chemical behavior, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-(2,2-dibromoethenyl)-3-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2S/c1-5-2-3-10-6(5)4-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEKIRBNAKNHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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